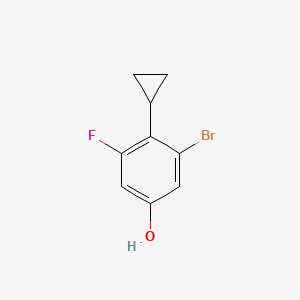
3-Bromo-4-cyclopropyl-5-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-cyclopropyl-5-fluorophenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, fluorine, and cyclopropyl groups attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropyl-5-fluorophenol typically involves multi-step organic reactions. One common method is the halogenation of a cyclopropyl-substituted phenol precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-cyclopropyl-5-fluorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized phenolic compounds.
Aplicaciones Científicas De Investigación
3-Bromo-4-cyclopropyl-5-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-cyclopropyl-5-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the cyclopropyl group can enhance the binding affinity and specificity of the compound to its targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-fluorophenol
- 4-Bromo-3-fluorophenol
- 3-Bromo-4-fluorophenol
Uniqueness
Compared to similar compounds, 3-Bromo-4-cyclopropyl-5-fluorophenol is unique due to the presence of the cyclopropyl group, which can impart additional steric and electronic effects. These effects can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C9H8BrFO |
|---|---|
Peso molecular |
231.06 g/mol |
Nombre IUPAC |
3-bromo-4-cyclopropyl-5-fluorophenol |
InChI |
InChI=1S/C9H8BrFO/c10-7-3-6(12)4-8(11)9(7)5-1-2-5/h3-5,12H,1-2H2 |
Clave InChI |
AVHGTRILYJVCJS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=C(C=C2Br)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
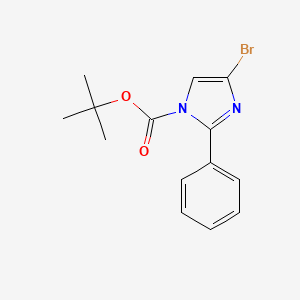


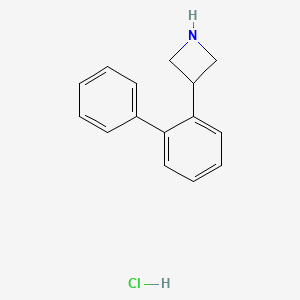


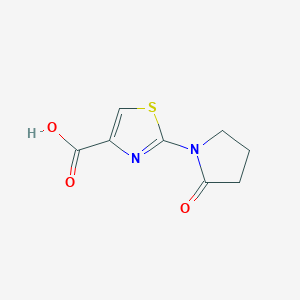
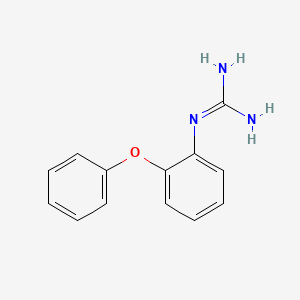
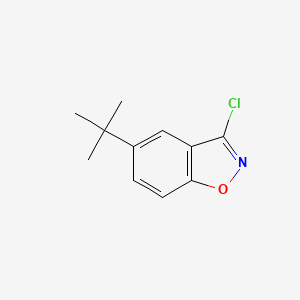
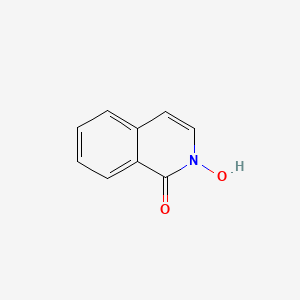
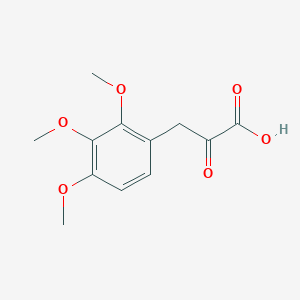
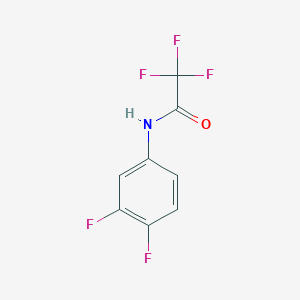
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
